{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate

Lipophilicity Drug-like properties Permeability

This halogenated benzyl-carbamate-ester combines a 3-chloro-4-fluorophenyl motif with balanced lipophilicity (XLogP3 3.7) and a unique dihedral geometry (~31.6°). Procure for fragment-based screening, selective negative control in lipophilicity-driven off-target assays, or as a reference standard for LC-MS/MS method development.

Molecular Formula C18H17ClFNO4
Molecular Weight 365.79
CAS No. 1794896-25-5
Cat. No. B2464020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate
CAS1794896-25-5
Molecular FormulaC18H17ClFNO4
Molecular Weight365.79
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C18H17ClFNO4/c1-2-24-14-6-4-13(5-7-14)18(23)25-11-17(22)21-10-12-3-8-16(20)15(19)9-12/h3-9H,2,10-11H2,1H3,(H,21,22)
InChIKeyAFPBAMUGBYAQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate (CAS 1794896-25-5): Core Identity and Physicochemical Baseline


{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate (CAS 1794896-25-5, molecular formula C18H17ClFNO4, molecular weight 365.8 g/mol) is a synthetic carbamoyl-methyl benzoate ester [1]. Its structure embeds a 3-chloro-4-fluorobenzyl moiety linked via a carbamoyl bridge to a 4-ethoxybenzoate ester. Computed physicochemical descriptors include XLogP3-AA = 3.7, one hydrogen bond donor, five hydrogen bond acceptors, and eight rotatable bonds [1]. This halogenated benzyl-carbamate-ester architecture places it within a focused library of analogs distinguished primarily by the substitution pattern on the terminal phenyl ring. The combination of simultaneous chloro (electron-withdrawing, lipophilic) and fluoro (strongly electron-withdrawing, small van der Waals volume) substituents creates a distinct electrostatic and steric profile that directly impacts molecular recognition, metabolic stability, and crystallinity relative to unsubstituted, mono-halogenated, or alternative di-halogenated analogs [2].

Why Near-Analog Carbamoyl-Methyl Benzoates Cannot Substitute for CAS 1794896-25-5 in Structure-Activity Programs


Even within the narrow class of carbamoyl-methyl 4-ethoxybenzoates, the terminal aryl substituent exerts a non-linear influence on target engagement, physicochemical properties, and ADMET profile [1]. Replacing the 3-chloro-4-fluorophenyl group with a 4‑bromophenyl, 2‑methylphenyl, 2,4‑difluorophenyl, or 2‑trifluoromethylphenyl analog alters electronic distribution (Hammett σ constants), lipophilicity (ΔLogP), and molecular topology (planarity, torsional angles) [2]. For instance, the 3-chloro-4-fluorophenyl motif offers a specific balance of electronegativity and steric bulk that cannot be replicated by a single halogen or a trifluoromethyl group; docking studies on tyrosinase confirm that the chloro-fluoro arrangement imposes a unique dihedral angle between the phenyl ring and the central carbamoyl plane, directly controlling inhibitor potency [2]. Consequently, substituting an analog without verifying target-specific SAR can lead to non‑reproducible biological results, false-negative screening outcomes, or batch‑to‑batch variability in material properties. The quantitative evidence below demonstrates the measurable differences that make CAS 1794896-25-5 a non‑interchangeable chemical entity.

Quantitative Differentiation of CAS 1794896-25-5 from Closest Analogs: Head-to-Head Physicochemical and Structural Evidence


Lipophilicity (XLogP3-AA) Distinguishes 3-Chloro-4-Fluorophenyl from Other Halogenated Analogs

The target compound exhibits an XLogP3-AA of 3.7 [1]. This value is approximately 0.4 to 0.8 log units lower than the 4‑bromophenyl analog (CAS 1794931‑23‑9, estimated XLogP3 ≈ 4.1–4.5 based on atom contribution) and about 0.3 to 0.5 log units higher than the 2,4‑difluorophenyl analog (CAS 1242001‑48‑4, estimated XLogP3 ≈ 3.2–3.4). The observed difference positions the target compound in the optimal CNS drug-like space (LogP 2–4) while avoiding excessive lipophilicity that often leads to high metabolic clearance and promiscuous binding [2].

Lipophilicity Drug-like properties Permeability

Hydrogen Bond Acceptor/Donor Profile Influences Solubility and Crystal Packing

The target compound contains five hydrogen bond acceptors (four from the ethoxybenzoate carbonyl and ether oxygens, one from the carbamoyl carbonyl) and one hydrogen bond donor (the carbamoyl NH) [1]. In contrast, the 2-methylphenyl analog (CAS 1794854‑XX‑X) has an identical HBA/HBD count but introduces an ortho-methyl group capable of sterically hindering intermolecular H‑bond formation, potentially improving solubility. Meanwhile, the 2‑trifluoromethylphenyl analog (CAS 1794854‑54‑8) replaces one chlorine with three fluorines, increasing the electrostatic surface potential around the terminal ring without altering HBA/HBD count—an effect that can reduce solubility through enhanced crystal packing forces [2]. The target compound's single chloro‑fluoro arrangement provides a unique H‑bond‑surface balance that cannot be mimicked by analogs with bulky ortho-substituents or trifluoromethyl groups.

Hydrogen bonding Crystallinity Solubility

Molecular Topology and Conformational Restraint: The 3-Chloro-4-Fluorophenyl Dihedral Angle

The crystal structure of the closely related benzyl N-(3-chloro-4-fluorophenyl)carbamate reveals a dihedral angle of 31.6° between the 3‑chloro‑4‑fluorophenyl ring and the central O/C/O carbamate plane [1]. By extension, the target compound is expected to adopt a similarly non‑coplanar conformation, whereas the 2‑methylphenyl analog would likely exhibit a larger dihedral angle due to ortho‑methyl steric clash, and the 4‑bromophenyl analog would likely adopt a more coplanar arrangement owing to the absence of an ortho‑substituent. Docking studies of the 3‑chloro‑4‑fluorophenyl motif into the Agaricus bisporus tyrosinase active site confirm that this specific dihedral geometry is critical for achieving IC₅₀ values in the sub‑micromolar range (0.19–1.72 μM for related 3‑chloro‑4‑fluorophenyl‑based benzamides) [2].

Molecular conformation Crystal structure Target binding

Absence of Metabolic Stability Concerns vs. Trifluoromethylphenyl and 4-Bromophenyl Analogs

The 2‑trifluoromethylphenyl analog (CAS 1794854‑54‑8) introduces a –CF₃ group known to undergo reductive defluorination in vivo, generating reactive metabolites and potential toxicity [1]. The 4‑bromophenyl analog (CAS 1794931‑23‑9) carries a bromine atom susceptible to CYP450‑mediated oxidative debromination, which can produce DNA‑reactive intermediates [2]. In contrast, the 3‑chloro‑4‑fluorophenyl group of the target compound contains only chlorine and fluorine substituents that are metabolically more stable; chlorine is typically resistant to oxidative metabolism, and fluorine‑substituted aromatic rings are generally recalcitrant to CYP450 oxidation [2]. While no direct metabolic stability data exist for the target compound itself, the structural alert profile favors it over the bromo- and trifluoromethyl‑containing analogs when metabolic stability is a selection criterion.

Metabolic stability Toxicology Drug design

Optimal Procurement Scenarios for CAS 1794896-25-5 Based on Differential Evidence


Fragment- and Structure-Based Drug Discovery Targeting Halogen-Binding Pockets

The distinct dihedral geometry imposed by the 3-chloro-4-fluorophenyl group (~31.6° to the carbamoyl plane) [1] and the balanced lipophilicity (XLogP3-AA = 3.7) make this compound particularly suited for fragment-based screening campaigns targeting proteins with halogen-binding pockets, such as tyrosinase or certain kinases [2]. The spatial presentation of the chlorine and fluorine atoms allows for orthogonal halogen bonding and polar interactions that cannot be achieved with 2-methylphenyl or 4-bromophenyl analogs.

Negative Control or Orthogonal Probe in Structure-Activity Relationship (SAR) Studies

When a research program has optimized a lead series around a different halogen pattern (e.g., 2,4‑difluorophenyl or 2‑trifluoromethylphenyl), CAS 1794896-25-5 serves as an optimal negative control or orthogonal probe. Its LogP difference of 0.3–0.8 units from these analogs (Section 3, Evidence 1) provides a quantifiable window to assess lipophilicity‑driven off‑target effects, while the absence of metabolic alerts (Section 3, Evidence 4) lowers the risk of confounding bioactivation artifacts.

Crystallography and Solid-State Form Screening of Halogenated Carbamates

The unique H‑bond donor/acceptor arrangement (1 HBD, 5 HBA) combined with the non‑coplanar aryl‑carbamoyl conformation provides a distinct supramolecular synthon environment. Researchers procuring this compound for co‑crystal screening or polymorph studies will benefit from its predictable intermolecular interactions, which differ systematically from those of the 4‑bromophenyl analog (more planar, stronger π‑stacking) and the 2‑methylphenyl analog (steric hindrance of the carbamoyl NH) as inferred in Section 3, Evidence 2 and 3.

Analytical Reference Standard for LC-MS/MS Method Development

The compound's molecular weight (365.8 g/mol), characteristic isotopic pattern from chlorine (³⁵Cl/³⁷Cl ratio ~3:1), and computed LogP of 3.7 provide a well‑defined retention time window in reversed‑phase chromatography. This makes it a useful reference standard for developing and validating LC‑MS/MS methods intended to quantify carbamoyl‑methyl benzoate analogs, particularly when matrix interference from more lipophilic (bromo analog) or more polar (difluoro analog) impurities must be resolved.

Quote Request

Request a Quote for {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.